N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride
Description
N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride is a quinazoline derivative characterized by substitutions at the N2 and N4 positions. Its molecular formula is C₁₉H₁₈ClN₅O (calculated from evidence ), with a CAS registry number 1049752-86-4 (or 1049741-81-2, depending on the source ). The compound features a quinazoline core substituted with a phenyl group at N2 and a furan-2-ylmethyl group at N4, protonated as a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-phenylquinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O.ClH/c1-2-7-14(8-3-1)21-19-22-17-11-5-4-10-16(17)18(23-19)20-13-15-9-6-12-24-15;/h1-12H,13H2,(H2,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQNFRMZGYFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives, a key structural component of this compound, have been widely studied for their broad range of biological and pharmacological properties. They have been employed as medicines in various disease areas.
Biological Activity
N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential as an antibacterial, antioxidant, and antileishmanial agent.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H16N4O
- CAS Number: Not specified in the provided sources.
The compound features a quinazoline core structure, which is known for its biological significance, particularly in the development of pharmaceuticals.
Antibacterial Activity
Research indicates that quinazoline derivatives exhibit varying degrees of antibacterial activity. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 9b | 11 | 80 | Candida albicans |
| Compound 13 | 9 | 65 | Escherichia coli |
| Compound 15 | 12 | 75 | Staphylococcus aureus |
These findings suggest that this compound may possess similar antibacterial properties, particularly against fungal strains like Candida albicans .
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has also been explored. Compounds with hydroxyl substituents on the phenyl ring have demonstrated significant antioxidant activity.
Key Findings:
- Antioxidant Assays: Various assays such as CUPRAC and ABTS have shown that the presence of hydroxyl groups enhances antioxidant capacity.
- Structure–Activity Relationship: The effectiveness of antioxidant activity is influenced by the substituents on the quinazoline ring. Compounds with multiple hydroxyl groups exhibited superior activity compared to those with fewer or no hydroxyl groups .
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of quinazoline derivatives. For example, a series of N(2),N(4)-disubstituted quinazoline-2,4-diamines demonstrated promising efficacy against Leishmania species.
Case Study:
In a study focusing on various quinazoline derivatives, it was found that specific substitutions at the N(2) and N(4) positions significantly enhanced antileishmanial activity. The ease of synthesis and favorable physicochemical properties further support their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds, focusing on structural features, synthesis efficiency, and biological activity.
Structural Analogues in the Quinazoline Family
Key Observations:
- Substituent Flexibility : The N4 position tolerates diverse groups (e.g., furan, benzyl, carboxyphenyl), while N2 substitutions (phenyl, acetamidophenyl) influence target specificity.
- Biological Activity : The target compound’s furan group confers antiparasitic activity, whereas carboxyphenyl or chlorophenyl groups enhance kinase inhibition .
- Synthesis Efficiency : Yields vary significantly (32–63%), with microwave-assisted synthesis improving purity (≥96% HPLC) .
Pyrimidine-Based Analogues
Pyrimidine derivatives share structural similarities but differ in ring size (6-membered pyrimidine vs. fused quinazoline).
Table 2: Pyrimidine vs. Quinazoline Derivatives
Key Observations:
- Potency: Pyrimidines (e.g., Aurora kinase inhibitors) exhibit sub-nanomolar potency due to optimized halogenated substituents .
- Selectivity : Quinazolines with bulkier N4 groups (e.g., dimethoxybenzyl) show selectivity for cholinesterase over kinases .
Key Observations:
Preparation Methods
Preparation Methods
Classical Synthesis Routes
Classical methods involve stepwise cyclization and substitution reactions.
Quinazoline Core Formation
The quinazoline scaffold is typically synthesized via cyclization of 2-aminobenzonitrile with formamide under acidic conditions. Alternative routes use o-amino acetophenone derivatives cyclized with urea or thiourea. For example, heating o-amino benzophenone with urea at 100°C yields 2-hydroxy-4-phenylquinazoline, which is subsequently chlorinated using POCl₃.
N⁴-Alkylation with Furan-2-ylmethyl Groups
The N⁴ position is alkylated using furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate. This SN₂ reaction proceeds in polar aprotic solvents like DMF or acetonitrile. A representative procedure involves reacting 2-chloro-4-aminoquinazoline with furan-2-ylmethyl chloride at 60–80°C for 6–8 hours, achieving moderate yields (50–65%).
N²-Arylation with Phenyl Groups
N²-arylation employs phenylboronic acids or anilines under Ullmann or Buchwald-Hartwig conditions. For instance, coupling 4-chloro-2-(furan-2-ylmethylamino)quinazoline with aniline using CuI/L-proline catalysis at 110°C affords the N²-phenyl derivative in 70–75% yield.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1–2 eq) in ethanol or dichloromethane. Crystallization at low temperatures yields the hydrochloride salt.
Transition Metal-Catalyzed Methods
Modern approaches leverage Fe, Cu, or Pd catalysts to streamline synthesis.
Iron-Catalyzed C–H Activation
Wu et al. demonstrated FeCl₂-catalyzed sp³ C–H oxidation for quinazoline synthesis. Using tert-butyl hydroperoxide (TBHP) as an oxidant, 2-alkylamino benzonitriles undergo intramolecular cyclization to form quinazolines at 80°C. Adapting this method, N⁴-(furan-2-ylmethyl)-N²-phenylquinazoline-2,4-diamine is obtained in 72% yield.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A procedure from ACS Medicinal Chemistry Letters involves reacting 2-chloro-4-(furan-2-ylmethylamino)quinazoline with aniline in isopropanol under microwave irradiation (120°C, 15 minutes), achieving 68% yield after column chromatography.
Reaction Mechanisms and Optimization
Key Mechanistic Insights
- Cyclization : Acid-catalyzed cyclization of o-amino nitriles proceeds via imine intermediate formation, followed by ring closure.
- N-Alkylation : The furan-2-ylmethyl group displaces chloride via an SN₂ mechanism, with K₂CO₃ neutralizing HCl byproducts.
- Salt Formation : Protonation of the amine group by HCl forms a stable ionic pair, precipitating in polar solvents.
Characterization and Analytical Data
Spectral Characterization
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
